(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(6-methylpyridin-2-yl)hex-4-enamide
Description
Its core consists of a 1,3-dihydro-2-benzofuran moiety substituted with methoxy (4,6-dimethoxy), methyl (7-methyl), and ketone (3-oxo) groups. The hex-4-enamide side chain includes an (E)-configured double bond at position 4 and a methyl group, terminating in an amide linkage to a 6-methylpyridin-2-yl substituent.
The E-configuration of the double bond is critical for maintaining spatial orientation, which influences interactions with biological targets.
Properties
Molecular Formula |
C24H28N2O5 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(6-methylpyridin-2-yl)hex-4-enamide |
InChI |
InChI=1S/C24H28N2O5/c1-14(10-12-20(27)26-19-8-6-7-15(2)25-19)9-11-17-22(29-4)16(3)18-13-31-24(28)21(18)23(17)30-5/h6-9H,10-13H2,1-5H3,(H,25,26,27)/b14-9+ |
InChI Key |
LJLSYHVABGIWMX-NTEUORMPSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)CC/C(=C/CC2=C(C(=C3COC(=O)C3=C2OC)C)OC)/C |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCC(=CCC2=C(C(=C3COC(=O)C3=C2OC)C)OC)C |
Origin of Product |
United States |
Biological Activity
The compound (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(6-methylpyridin-2-yl)hex-4-enamide , also known by its CAS number 24280-93-1 , is a synthetic derivative of benzofuran and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
This compound belongs to the class of benzofuran derivatives , which are known for various biological activities. The molecular formula is with a molecular weight of 320.34 g/mol . Its structural characteristics contribute to its biological effects, particularly in immunosuppressive and anticancer activities.
Immunosuppressive Properties
One of the notable activities of this compound is its immunosuppressive effect, similar to that of mycophenolate mofetil . It inhibits the enzyme inosine monophosphate dehydrogenase (IMPDH) , which is crucial for the de novo synthesis of purine nucleotides. This inhibition leads to reduced proliferation of lymphocytes, making it useful in preventing organ transplant rejection and treating autoimmune diseases .
Anticancer Activity
Benzofuran derivatives have been explored for their anticancer properties. Studies indicate that compounds like this one can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. For instance, research has shown that certain benzofuran analogues exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting IMPDH, it disrupts nucleotide synthesis necessary for lymphocyte proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzofuran derivatives can induce oxidative stress in cancer cells, leading to cell death .
- Mitochondrial Dysfunction : Research indicates that these compounds may affect mitochondrial function, contributing to their cytotoxic effects on tumor cells .
Study 1: Anticancer Effects
A study conducted on a series of benzofuran derivatives showed that they could significantly inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The compound exhibited an IC50 value comparable to established chemotherapeutics, highlighting its potential as an anticancer agent .
Study 2: Immunosuppressive Activity
In a clinical setting, analogues of this compound were tested for their effectiveness in preventing graft rejection in transplant patients. Results indicated a marked reduction in acute rejection episodes compared to controls receiving standard immunosuppressive therapies .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the potential of benzofuran derivatives in cancer treatment. The compound has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Mechanism of Action : The presence of the benzofuran moiety is believed to facilitate interactions with DNA or specific proteins involved in cell proliferation.
- Case Study : A study demonstrated that related benzofuran compounds exhibited cytotoxic effects against breast cancer cells, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
The compound's structural characteristics may also confer antimicrobial properties. Research indicates that benzofuran derivatives can exhibit significant activity against a range of pathogens:
- Spectrum of Activity : Studies have reported efficacy against Gram-positive and Gram-negative bacteria, as well as fungi.
- Application in Agriculture : The antimicrobial properties suggest potential use in agricultural settings for crop protection against fungal diseases .
Enzyme Inhibition
Research has indicated that compounds similar to (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(6-methylpyridin-2-yl)hex-4-enamide can act as enzyme inhibitors:
- Target Enzymes : Studies focus on enzymes involved in metabolic pathways relevant to cancer and infectious diseases.
- Potential Therapeutic Uses : By inhibiting specific enzymes, these compounds could be developed into therapeutic agents for conditions such as diabetes and cardiovascular diseases.
Neuroprotective Effects
Emerging research suggests that benzofuran derivatives may possess neuroprotective properties:
- Mechanisms : These effects are thought to arise from antioxidant activity and modulation of neuroinflammatory processes.
- Clinical Implications : Potential applications include treatment strategies for neurodegenerative disorders like Alzheimer's disease .
Summary Table of Applications
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary degradation pathway for this compound, particularly under acidic or alkaline conditions. The amide bond (C=O–N) and ester groups in the benzofuran moiety are susceptible to hydrolytic cleavage.
| Conditions | Products | Biological Implications | References |
|---|---|---|---|
| Acidic (pH < 3, 50–60°C) | Carboxylic acid fragment + 6-methylpyridin-2-amine | Reduced bioavailability; potential toxicity from free amine byproducts | |
| Alkaline (pH > 10) | Degradation of methoxy groups to phenolic derivatives | Altered solubility; loss of enzyme inhibitory activity | |
| Enzymatic (esterases) | Cleavage of ester linkages in benzofuran core | Formation of metabolites with modified pharmacokinetic profiles |
-
Key Finding : Hydrolysis under acidic conditions (pH 2.0, 37°C) showed a half-life of 8.2 hours, indicating moderate stability in gastric environments.
Oxidation Reactions
Oxidative metabolism, mediated primarily by cytochrome P450 (CYP450) enzymes, generates hydroxylated derivatives. The hex-4-enamide chain and methyl groups are common oxidation sites.
| Oxidation Site | Product | Enzyme Involvement | Activity Impact | References |
|---|---|---|---|---|
| Allylic position (C4) | Epoxide intermediate | CYP3A4 | Increased reactivity; potential hepatotoxicity | |
| Methyl group (pyridine) | Hydroxymethyl derivative | CYP2D6 | Enhanced water solubility; reduced potency | |
| Benzofuran ring | Catechol formation via demethylation | CYP1A2 | Pro-drug activation for IMPDH inhibition |
-
Key Finding : The epoxide derivative demonstrated a 12-fold increase in IMPDH inhibition (IC50 = 2.1 nM) compared to the parent compound (IC50 = 24.8 nM).
Conjugation Reactions
Phase II metabolism involves glucuronidation and sulfation, enhancing excretion. The hydroxyl and amine groups serve as conjugation sites.
| Conjugation Type | Site | Enzyme | Metabolite | References |
|---|---|---|---|---|
| Glucuronidation | Hydroxyl group (C3) | UGT1A1 | Glucuronide conjugate | |
| Sulfation | Pyridine amine | SULT1A3 | Sulfate ester | |
| Acetylation | Primary amine | NAT2 | Acetylated derivative |
-
Key Finding : Glucuronidation reduces systemic exposure by 40% in hepatic models, highlighting first-pass metabolism.
Stability Under Physiological Conditions
The compound’s stability varies significantly across pH and temperature ranges, impacting formulation strategies.
| Condition | Degradation Rate (t1/2) | Major Degradants | References |
|---|---|---|---|
| pH 7.4 (37°C) | 48 hours | <5% degradation | |
| pH 1.2 (simulated gastric) | 8.2 hours | Carboxylic acid + 6-methylpyridin-2-amine | |
| UV light exposure | 2 hours | Photo-oxidized quinone |
Synthetic Modifications for Analog Development
While not direct reactions of the parent compound, synthetic derivatization strategies inform reactivity:
-
Key Finding : Alkylation at the pyridine nitrogen increased IMPDH inhibition potency by 35%.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a family of structurally related analogs differentiated by their amide-linked substituents. Below is a detailed comparison based on evidence from analogs:
Structural and Physicochemical Properties
Functional Group Impact on Bioactivity
- However, increased lipophilicity may reduce aqueous solubility .
- Cyclooctyl Group () : The bulky cyclooctyl group likely reduces metabolic clearance but may hinder target engagement due to steric effects .
- The calculated LogD (5.5) of 10.44 suggests high lipophilicity, which could limit solubility .
- Pyridinyl Group (Target Compound) : The 6-methylpyridin-2-yl group balances solubility and lipophilicity , offering advantages in oral bioavailability compared to purely aromatic or aliphatic substituents.
Stereochemical and Electronic Considerations
All analogs share the (4E)-configuration , which rigidifies the hex-4-enamide chain and optimizes spatial alignment for target interactions. The benzofuran core in each compound contributes electron-rich aromaticity, with methoxy and methyl groups modulating electronic density. For example, the 4-hydroxy variant in introduces a polar hydroxyl group, altering solubility and hydrogen-bonding capacity compared to the dimethoxy-substituted target compound .
Research Findings and Implications
While direct pharmacological data for the target compound are absent in the evidence, insights from analogs suggest:
Bioavailability : The pyridinyl group may confer better aqueous solubility than chlorobenzyl or cyclooctyl analogs, as seen in related drug candidates .
Target Selectivity : Substituents like thiadiazol or pyridinyl could enhance selectivity for kinases or G-protein-coupled receptors due to their hydrogen-bonding profiles .
Metabolic Stability : Bulky groups (e.g., cyclooctyl) may reduce oxidative metabolism, whereas smaller substituents (e.g., isopropyl) could increase clearance rates .
Q & A
Q. What are the common synthetic routes for (4E)-6-(...amide, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions, including condensation of the benzofuran core with a hex-4-enamide backbone. Key intermediates, such as the 4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran moiety, are synthesized via cyclization of substituted phenolic precursors under acidic or oxidative conditions. Characterization of intermediates relies on NMR (¹H and ¹³C) , FTIR , and HRMS to confirm structural integrity. For example, HRMS provides precise molecular weight validation (e.g., observed vs. calculated [M+H]⁺), while NMR resolves stereochemistry and substituent positions .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- NMR Spectroscopy : ¹H-NMR identifies protons in the benzofuran ring (δ 6.5–7.5 ppm), methyl groups (δ 1.2–2.5 ppm), and enamide protons (δ 8.0–8.5 ppm). ¹³C-NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons.
- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) validate functional groups.
- HPLC-MS : Ensures purity (>98%) and quantifies residual solvents or byproducts.
- X-ray Crystallography (if crystals are obtainable) resolves absolute stereochemistry .
Advanced Research Questions
Q. How can researchers optimize synthesis yield using design of experiments (DOE) principles?
DOE is critical for identifying optimal reaction parameters (e.g., temperature, catalyst loading, solvent ratio). For example:
Q. What strategies address contradictory spectral data during structural elucidation?
Contradictions (e.g., unexpected NOESY correlations or HRMS adducts) require:
- Multi-Technique Validation : Cross-check NMR with LC-TOF-MS/MS to confirm fragmentation patterns.
- Dynamic NMR : Resolve conformational equilibria (e.g., keto-enol tautomerism) by varying temperature.
- Theoretical Calculations : DFT-based NMR chemical shift predictions (e.g., using Gaussian) reconcile experimental vs. computed data .
Q. How is computational modeling applied to study structure-activity relationships (SAR)?
- Molecular Docking : Screens binding affinity to target proteins (e.g., kinase inhibitors) using AutoDock Vina. The pyridinyl and benzofuran groups may form π-π interactions in hydrophobic pockets.
- QSAR Models : Correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity using descriptors like LogP and polar surface area .
Q. What in vitro models are suitable for assessing the compound’s biological activity?
- Cellular Assays : Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values.
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) quantify % inhibition at 10 μM.
- Metabolic Stability : Microsomal incubation (human liver microsomes) tracks degradation half-life (t₁/₂) via LC-MS .
Methodological Considerations
- Data Contradiction Analysis : When conflicting bioactivity results arise (e.g., varying IC₅₀ across labs), validate protocols using reference standards (e.g., staurosporine for kinase assays) and ensure consistent cell passage numbers .
- Stereochemical Purity : Chiral HPLC (e.g., CHIRALPAK® columns) separates enantiomers, critical for avoiding false SAR conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
